N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide
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Overview
Description
N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of the quinoline moiety in this compound suggests potential biological activity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the butyl and methyl groups. One common method involves the reaction of 8-hydroxyquinoline with N-butyl-N-methylacetamide in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quinoline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, disrupting cellular processes and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine
- N-butyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide
Uniqueness
N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide is unique due to its specific substitution pattern on the quinoline moiety, which may confer distinct biological activities compared to other quinoline derivatives. Its specific combination of butyl and methyl groups with the quinoline structure may result in unique interactions with molecular targets, making it a valuable compound for further research.
Properties
CAS No. |
88350-34-9 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-butyl-N-methyl-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-4-11-18(2)15(19)12-20-14-9-5-7-13-8-6-10-17-16(13)14/h5-10H,3-4,11-12H2,1-2H3 |
InChI Key |
LZFYWZNTJOKXEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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